methyl 4-{(3E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate
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Description
Methyl 4-{(3E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate is a useful research compound. Its molecular formula is C26H20N2O6S and its molecular weight is 488.51. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Liquid Crystal Applications A study by Ha et al. (2009) reports on the synthesis of a heterocyclic compound, specifically focusing on Schiff bases containing benzothiazole moieties. These compounds, including 4-[(1,3-benzothiazol-2-ylimino)methyl]phenyl dodecanoate, exhibit liquid crystalline properties, such as smectic A phase, which are of interest for applications in display technologies and advanced materials. This research suggests potential uses in designing novel liquid crystal displays and other optoelectronic devices (Ha, Koh, Win, & Ong, 2009).
Organophosphorus Compounds from Heterocyclic Precursors Pedersen and Lawesson (1974) explore the transformation of potential hydroxy heterocyclic compounds into derivatives with dimethylamino-groups, highlighting the versatility of heterocyclic frameworks for synthesizing organophosphorus compounds. This work underlines the importance of heterocyclic chemistry in developing compounds with potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis (Pedersen & Lawesson, 1974).
Heterocyclic β-Enamino Esters Reactions Huang and Wamhoff (1984) investigate the reactions of heterocyclic β-enamino esters, demonstrating their utility in synthesizing a variety of heterocyclic structures through addition and cyclization reactions. This research exemplifies the role of heterocyclic chemistry in generating diverse molecular architectures, potentially applicable in drug discovery and the synthesis of complex organic molecules (Huang & Wamhoff, 1984).
Renewable PET Production In the context of sustainable materials, Pacheco et al. (2015) explore the use of silica molecular sieves with Lewis acid centers in catalyzing Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans. Their work contributes to the development of biobased terephthalic acid precursors for producing renewable polyethylene terephthalate (PET), highlighting the environmental applications of heterocyclic chemistry (Pacheco, Labinger, Sessions, & Davis, 2015).
properties
IUPAC Name |
methyl 4-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2H-pyrrol-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O6S/c1-13-11-14(2)20-18(12-13)35-26(27-20)28-21(15-6-8-16(9-7-15)25(32)33-3)19(23(30)24(28)31)22(29)17-5-4-10-34-17/h4-12,21,30H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYZVSAXSQQIFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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